N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c1-8-6-10(19-22-8)13-18-12(23-20-13)7-16-14(21)15-17-9-4-2-3-5-11(9)24-15/h2-6H,7H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKXPIDRUIEPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Compound Structure and Synthesis
The compound features several functional groups including a 5-methylisoxazole ring , a 1,2,4-oxadiazole ring , and a benzo[d]thiazole moiety . The presence of these rings allows for various intermolecular interactions, which can enhance its biological activity. While specific synthesis methods for this compound were not detailed in the literature, similar compounds have been synthesized through multi-step reactions involving hydrazonoyl halides and other derivatives .
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines. In particular:
- Benzothiazole derivatives have demonstrated inhibition of cell proliferation in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells.
- Compounds like 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine were reported to induce apoptosis and cell cycle arrest at concentrations of 1 to 4 µM .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Benzothiazole derivatives are known to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Study 1: Antitumor Screening
In a study assessing the biological activity of benzothiazole compounds, several derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. The findings revealed that specific modifications to the benzothiazole nucleus significantly enhanced anticancer activity. Notably:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| B7 | A431 | 2.0 | High |
| B7 | A549 | 1.8 | High |
| B7 | H1299 | 2.5 | High |
These results highlight the potential of benzothiazole derivatives as effective anticancer agents .
Study 2: Anti-inflammatory Assessment
Another research focused on the anti-inflammatory effects of benzothiazole derivatives found that certain compounds inhibited the secretion of inflammatory mediators in vitro. This study utilized a model involving lipopolysaccharide (LPS)-stimulated macrophages to evaluate the anti-inflammatory potential:
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| B7 | 50 | 45 |
| Control | 10 | 12 |
The results indicated that modifications in the chemical structure could lead to enhanced anti-inflammatory properties .
Scientific Research Applications
Biological Activities
1. Anti-inflammatory and Anticancer Properties
Research indicates that compounds with similar structural features to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide exhibit anti-inflammatory and anticancer properties. The isoxazole family is particularly noted for its ability to inhibit inflammatory pathways and induce apoptosis in cancer cells .
In vitro studies have demonstrated that derivatives of benzothiazole can significantly inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. These studies employed methods such as the MTT assay to evaluate cell viability and flow cytometry for apoptosis assessment .
2. Mechanism of Action
The compound's mechanism of action is believed to involve interactions with specific molecular targets within critical biochemical pathways. The oxadiazole and isoxazole moieties likely enhance binding affinity to enzymes or receptors involved in cellular signaling and metabolism. This interaction may lead to modulation of inflammatory cytokines such as IL-6 and TNF-α, further supporting its anti-inflammatory effects .
Potential Therapeutic Applications
Given its promising biological activities, this compound could have several therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Targeting specific cancer pathways to inhibit tumor growth |
| Anti-inflammatory Drugs | Reducing inflammation in chronic diseases |
| Neuroprotection | Potential applications in neurodegenerative diseases |
Case Studies
Recent studies have highlighted the effectiveness of benzothiazole derivatives in treating various types of cancer. For instance:
- Benzothiazole Derivatives as Anticancer Agents : A study demonstrated that certain benzothiazole derivatives exhibited selective cytotoxicity against non-small cell lung cancer cell lines, showcasing their potential as anticancer agents .
- Inflammation Modulation : Another investigation revealed that these compounds could significantly lower levels of inflammatory markers in vitro, indicating their utility in developing new anti-inflammatory therapies .
Q & A
Q. Q1: What are the key structural features of this compound that influence its biological activity?
Answer: The compound integrates three heterocyclic motifs: a benzothiazole core, a 1,2,4-oxadiazole linker, and a 5-methylisoxazole substituent. The benzothiazole moiety is known for its role in intercalating with DNA or binding to enzymes via π-π stacking . The 1,2,4-oxadiazole linker enhances metabolic stability and bioavailability, while the 5-methylisoxazole group may modulate lipophilicity and target binding . Structural analogs with similar frameworks have demonstrated anticancer and antimicrobial activities, suggesting these motifs are critical for bioactivity .
Q. Q2: What are common synthetic routes for this compound?
Answer: Synthesis typically involves multi-step reactions:
Intermediate preparation : Formation of the benzothiazole-2-carboxamide via coupling of 2-aminobenzothiazole with activated carboxylic acids (e.g., using DCC/DMAP) .
Oxadiazole formation : Cyclization of a nitrile intermediate with hydroxylamine under reflux conditions .
Methylisoxazole incorporation : Nucleophilic substitution or click chemistry to attach the 5-methylisoxazole group .
Key challenges include controlling regioselectivity during cyclization and optimizing yields via solvent selection (e.g., DMF or acetonitrile) .
Q. Q3: What biological activities have been reported for related compounds?
Answer: Structurally similar derivatives exhibit:
- Anticancer activity : Thiazole-linked oxadiazoles inhibit topoisomerase II and induce apoptosis in cancer cell lines (e.g., IC₅₀ values <10 μM in MCF-7) .
- Antimicrobial effects : Isoxazole-thiadiazole hybrids show MIC values of 2–8 μg/mL against Staphylococcus aureus .
Methodological validation includes MTT assays for cytotoxicity and broth microdilution for antimicrobial testing .
Advanced Research Questions
Q. Q4: How can synthetic routes be optimized to improve yield and purity?
Answer:
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
- Catalyst screening : Transition metals (e.g., CuI) enhance cyclization efficiency in oxadiazole formation .
- Purification : Use of preparative HPLC with C18 columns resolves regioisomeric impurities .
Contradictions in yield data (e.g., 37% vs. 70% for similar steps ) may arise from solvent polarity or temperature gradients, necessitating DoE (Design of Experiments) approaches.
Q. Q5: How can researchers resolve contradictions in bioactivity data across studies?
Answer: Discrepancies often stem from:
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
- Structural analogs : Minor substitutions (e.g., methyl vs. methoxy groups) drastically alter solubility and target affinity .
- Pharmacokinetic factors : Poor bioavailability in vivo may mask in vitro efficacy; use PK/PD modeling to prioritize analogs with balanced logP (2–4) and PSA (<140 Ų) .
Q. Q6: What strategies are recommended for elucidating the mechanism of action?
Answer:
- Target fishing : Use affinity chromatography with immobilized compound variants to pull down binding proteins .
- Computational docking : Screen against databases (e.g., PDB) to identify potential targets like HDACs or kinases .
- Gene expression profiling : RNA-seq after treatment reveals pathways affected (e.g., apoptosis genes BAX/BCL-2) .
Q. Q7: How can analytical methods confirm compound identity and purity?
Answer:
- NMR : Key signals include δ 8.2–8.5 ppm (benzothiazole protons) and δ 2.4 ppm (methylisoxazole) .
- LC-MS : Monitor [M+H]⁺ ions (expected m/z ~400–450) and quantify impurities (<0.5% via area normalization) .
- X-ray crystallography : Resolves regioisomeric ambiguities in oxadiazole formation .
Q. Q8: What SAR (Structure-Activity Relationship) insights guide further optimization?
Answer:
- Benzothiazole modifications : Electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity but reduce solubility .
- Oxadiazole replacements : Substituting with 1,3,4-thiadiazole improves metabolic stability but may reduce potency .
- Isoxazole variations : Bulkier substituents (e.g., phenyl vs. methyl) hinder target binding .
Methodological Challenges
Q. Q9: How to address toxicity and selectivity issues in preclinical studies?
Answer:
- In vitro toxicity screening : Use HEK293 cells to assess off-target effects .
- Selectivity indices : Calculate IC₅₀ ratios between cancerous (e.g., HepG2) and normal cells (e.g., LO2) .
- Computational models : Predict ADMET properties using tools like SwissADME to prioritize safer analogs .
Q. Q10: What are the challenges in scaling up synthesis for in vivo studies?
Answer:
- Solvent limitations : Replace DMF with eco-friendly alternatives (e.g., cyclopentyl methyl ether) .
- Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) .
- Yield optimization : Use flow chemistry for exothermic steps (e.g., nitrile cyclization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
